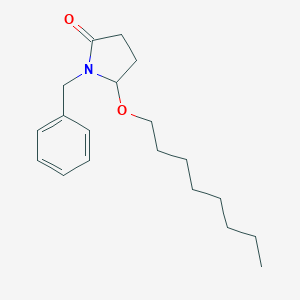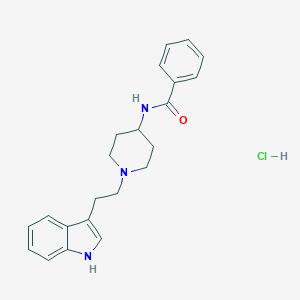
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol
Overview
Description
“4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol” is a chemical compound. It is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds are known to have promising anticancer properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol”, involves the reaction of various acids with 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol” can be viewed in an interactive 3D depiction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol” and its derivatives were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .Scientific Research Applications
Enantiomer Separation in Fungicides
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol and similar triazolyl alcohols have been studied for their enantiomer separation properties. These compounds, including triadimenol and hexaconazole, show complete separation into enantiomers through chiral HPLC using polysaccharide-based chiral stationary phases. Such separation is crucial in enhancing the effectiveness and specificity of fungicidal agents (Spitzer, Yashima, & Okamoto, 1999).
Novel Compounds Synthesis and Enzyme Inhibition
Research has been conducted on synthesizing novel compounds derived from 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)acetohydrazide, which have been tested for lipase and α-glucosidase inhibition. These compounds demonstrate potential for the development of new therapeutic agents due to their enzyme inhibitory activities (Bekircan, Ülker, & Menteşe, 2015).
Structural Characterization in Fungicides
The crystal structure of related compounds, such as cyproconazole, has been extensively studied. These studies provide insights into the molecular arrangement and interactions, crucial for understanding the mechanism of action of these fungicidal compounds (Kang, Kim, Kwon, & Kim, 2015).
Antioxidant Properties
Some derivatives of 4-Chlorophenyl-1,2,4-triazole have been synthesized and analyzed for their antioxidant and antiradical activities. These studies contribute to the understanding of the chemical basis of antioxidant activity and potential applications in medicinal chemistry (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c16-13-7-5-12(6-8-13)15(20)9-3-1-2-4-14(15)19-11-17-10-18-19/h5-8,10-11,14,20H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGKWWRFSUGDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024077 | |
| Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cycloheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol | |
CAS RN |
129586-32-9, 1020398-65-5 | |
| Record name | 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129586329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cycloheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)










![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)